molecular formula C16H13N3 B11996617 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine CAS No. 6584-41-4

2-Pyridin-3-yl-2,3-dihydro-1H-perimidine

Cat. No.: B11996617
CAS No.: 6584-41-4
M. Wt: 247.29 g/mol
InChI Key: ZUOLBTXPELTJQQ-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-2,3-dihydro-1H-perimidine is a heterocyclic compound with the molecular formula C16H13N3. It is characterized by a pyridine ring fused to a dihydroperimidine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine typically involves the reaction of pyridine derivatives with primary diamines. One common method is the condensation of substituted benzaldehydes with primary diamines, which affords the desired perimidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its interaction with DNA and proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yl-2,3-dihydro-1H-perimidine is unique due to its specific dihydroperimidine structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

6584-41-4

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-pyridin-3-yl-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C16H13N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10,16,18-19H

InChI Key

ZUOLBTXPELTJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CN=CC=C4

solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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